SHetA2 was developed from a series of structural refinements within the Flex-Hets family, with significant contributions from research conducted at Oklahoma State University. The compound is classified as an antineoplastic agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action involves the degradation of cyclin D1, a protein that regulates cell cycle progression, thereby promoting cell cycle arrest and apoptosis in malignant cells .
The synthesis of SHetA2 involves two primary methods:
Both methods highlight the importance of optimizing reaction conditions to enhance yield and purity.
SHetA2 features a complex molecular structure characterized by:
The molecular formula is C17H22N2O2S, and it has notable structural features that contribute to its biological activity. The presence of dimethyl groups on the sulfur-containing ring enhances its hydrophobic properties, which are crucial for its interaction with biological targets .
SHetA2 undergoes various chemical transformations that are essential for its bioactivity:
The mechanism by which SHetA2 exerts its anticancer effects involves several key processes:
SHetA2 exhibits several important physical and chemical properties:
These properties are critical for determining appropriate dosing regimens in clinical applications .
SHetA2 is primarily being studied for its applications in oncology:
The development of SHetA2 ({[4-nitrophenylamino][(2,2,4,4-tetramethylthiochroman-6-yl)amino]methane-1-thione]}) represents a strategic evolution from classical retinoids, driven by the need to overcome toxicity limitations. Early retinoids like all-trans retinoic acid (RA) exhibited potent anti-cancer activity but induced severe toxicities (bone fractures, hepatotoxicity, teratogenicity) at therapeutic doses [2] [3]. Arotinoids, developed to enhance stability and potency, showed 1000-fold greater toxicity than RA due to metabolic oxidation and accumulation [2] [6]. This led to the first-generation Heteroarotinoids (Hets), where oxygen or sulfur heteroatoms replaced gem-dimethyl groups in the cyclic ring. This modification prevented oxidation-related toxicity, reducing Hets' toxicity by 1000-fold compared to arotinoids while maintaining anti-cancer efficacy [2] [8].
A paradigm shift occurred with the development of Flexible Heteroarotinoids (Flex-Hets), characterized by urea or thiourea linkers replacing rigid bonds between aromatic rings. This innovation enhanced conformational flexibility, allowing better adaptation to biological targets. Crucially, Flex-Hets like SHetA2 were discovered using 3D organotypic cancer cultures that modeled tissue-level responses, revealing potent apoptosis induction absent in earlier Hets [1] [6]. SHetA2 emerged as the lead Flex-Het due to its broad-spectrum efficacy across the NCI-60 cancer cell line panel and exceptional therapeutic ratio—inhibiting cancer cells at micromolar concentrations (IC~50~ ~1–5 µM) while sparing normal epithelial, endometrial, and fibroblast cultures [3] [6].
Table 1: Evolution of Retinoid-Based Anti-Cancer Agents
Generation | Representative Structure | Key Innovations | Toxicity Profile |
---|---|---|---|
Natural Retinoids | All-trans retinoic acid | Endogenous differentiation control | High (MTD~10~: 10 mg/kg/day; teratogenic) |
Arotinoids | TTNPB (7) | Rigid aromatic ring; enhanced potency | Extreme (1000× RA toxicity) |
First-Gen Hets | SHet50 (3b) | Sulfur/oxygen heteroatoms; reduced oxidation | Moderate (MTD~10~: 32–34 mg/kg/day) |
Flex-Hets | SHetA2 (10a) | Thiourea linker; receptor independence | Negligible (no teratogenicity/irritancy) |
SHetA2’s molecular architecture features two critical innovations: a thiourea linker and a tetramethylthiochroman ring. The thiourea group (-N-C(S)-N-) provides a 3-atom spacer between its two aromatic domains (4-nitrophenyl and thiochroman rings), introducing rotational freedom absent in rigid retinoids. X-ray crystallography and NMR studies confirm extensive intramolecular hydrogen bonding between the thiourea’s sulfur and adjacent N-H groups, stabilizing a bioactive conformation optimal for target engagement [9] [7]. Replacing thiourea with urea (-N-C(O)-N-) slightly reduced potency, while shortening the linker abolished activity entirely [5] [7].
The tetramethylthiochroman ring incorporates a sulfur heteroatom and four methyl groups creating a sterically crowded, non-planar system. This "distorted" geometry contrasts sharply with planar quinoline rings in earlier analogs. When compared head-to-head, quinoline-based Flex-Hets exhibited markedly reduced anti-cancer activity against A2780 ovarian cancer cells (IC~50~ >10 µM vs. SHetA2’s IC~50~ = 1.8 µM), underscoring the importance of the flexible thiochroman unit [7] [9]. The 4-nitro group on the terminal phenyl ring further optimized activity; replacing it with ethoxycarbonyl (-CO~2~Et) reduced potency by 2–3 fold [9]. Second-generation Flex-Hets with extended 4-atom acrylamide linkers showed comparable activity to SHetA2 but did not surpass it, validating the lead’s structural optimality [5].
Table 2: Impact of Structural Elements on SHetA2 Analogs' Bioactivity
Structural Element Modified | Modification Tested | Effect on A2780 Ovarian Cancer IC~50~ | Key Biochemical Consequence |
---|---|---|---|
Linker Chemistry | Thiourea (-N-C(S)-N-) | 1.8 µM (reference) | Optimal H-bonding; target affinity |
Urea (-N-C(O)-N-) | ~2.5 µM | Reduced conformational stability | |
Rigid 2-atom linker | >10 µM | Loss of target engagement | |
Heterocyclic Core | Tetramethylthiochroman (SHetA2) | 1.8 µM | Distorted geometry; membrane penetration |
Planar quinoline | >10 µM | Poor cellular uptake/retention | |
Terminal Group | 4-NO~2~ | 1.8 µM | Electron withdrawal; H-bond acceptance |
4-CO~2~Et | 3–5 µM | Reduced electronic polarization |
Unlike natural retinoids and early Hets, SHetA2 operates independently of retinoic acid receptors (RAR/RXR), eliminating receptor-associated toxicities (skin irritation, teratogenesis). Key evidence includes:
SHetA2’s RAR-independent mechanism centers on mitochondrial targeting and HSP70 disruption:
Table 3: Molecular Targets and Functional Consequences of SHetA2
Target Protein/Pathway | Effect of SHetA2 | Functional Consequence in Cancer Cells | Validation Method |
---|---|---|---|
Mortalin (HSPA9) | Disrupts p53/p66Shc complexes | p53-mediated apoptosis; ROS generation | Drug-affinity chromatography [2] |
Bcl-2/Bcl-xL | Downregulation | Mitochondrial permeabilization; caspase-9 activation | Western blotting [6] [7] |
NF-κB | Transcriptional repression | Cyclin D1↓ (G~1~ arrest); E-cadherin↑ (differentiation) | Luciferase reporter assays [6] |
Angiogenic Factors | VEGF/FGF↓; TSP-4↓; TP↓ | Inhibition of endothelial tube formation | Conditioned media assays [1] |
Additionally, SHetA2 exerts anti-angiogenic effects by altering cytokine secretion from cancer cells. It reduces pro-angiogenic VEGF and bFGF while inhibiting thymidine phosphorylase (TP), a key enzyme generating angiogenic metabolites. Conditioned media from SHetA2-treated cancer cells fail to stimulate endothelial tube formation, confirming indirect anti-angiogenesis [1]. Direct effects on endothelial cells involve G~1~ cell cycle arrest via cyclin D1 loss—further demonstrating its multi-targeted, RAR-independent biology [1].
Concluding Remarks
SHetA2 exemplifies rational drug evolution—from toxicity-plagued retinoids to a target-flexible anti-cancer agent. Its thiourea-linked, sulfur-rich architecture bypasses RAR dependence while engaging mortalin, Bcl-2, and NF-κB pathways. This repositions retinoid chemistry beyond nuclear receptors toward mitochondrial proteostasis and transcriptional reprogramming, offering a versatile scaffold for oncology therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7